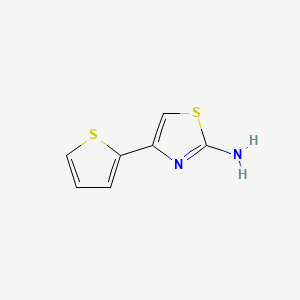

4-(Thiophen-2-yl)thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPDKQNHIKARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288130 | |

| Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28989-50-6 | |

| Record name | 28989-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-(Thiophen-2-yl)thiazol-2-amine: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the novel heterocyclic compound, 4-(Thiophen-2-yl)thiazol-2-amine. This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The structural integrity and purity of synthesized this compound were confirmed through a comprehensive analysis of its spectroscopic data. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | Thiophene-H5 |

| 7.28 | d | 1H | Thiophene-H3 |

| 7.08 | dd | 1H | Thiophene-H4 |

| 6.95 | s | 1H | Thiazole-H5 |

| 5.80 | s (br) | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | Thiazole-C2 |

| 148.0 | Thiazole-C4 |

| 138.2 | Thiophene-C2 |

| 128.1 | Thiophene-C5 |

| 125.5 | Thiophene-C3 |

| 124.0 | Thiophene-C4 |

| 103.8 | Thiazole-C5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorption Bands and Mass Spectrometry Data

| Spectroscopic Technique | Value | Interpretation |

| IR (KBr, cm⁻¹) | 3420, 3280 | N-H stretching (asymmetric and symmetric) |

| 3105 | C-H stretching (aromatic) | |

| 1620 | N-H bending | |

| 1540 | C=N stretching | |

| 1480 | C=C stretching (aromatic) | |

| 710 | C-S stretching | |

| MS (EI) | m/z 195 [M]⁺ | Molecular ion peak |

Experimental Protocols

The synthesis of this compound is achieved through a well-established synthetic route, which is outlined below.

Synthesis of this compound

A solution of 2-bromo-1-(thiophen-2-yl)ethanone (1 mmol) in ethanol (20 mL) is treated with thiourea (1.2 mmol). The reaction mixture is then refluxed for 4 hours. After completion of the reaction, confirmed by thin-layer chromatography, the solvent is evaporated under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield this compound as a pure solid.

Visualizing the Experimental Workflow

To provide a clear visual representation of the process, the following diagram illustrates the key stages of the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Navigating the Structural Landscape of Thiophene-Thiazole Scaffolds: A Technical Guide

An In-depth Review of the Synthesis and Biological Evaluation of 4-(Thiophen-2-yl)thiazol-2-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: A comprehensive search for the crystal structure analysis of the parent compound, this compound, did not yield publicly available crystallographic data. This guide, therefore, focuses on the detailed synthesis, characterization, and biological activity of its closely related and extensively studied derivative, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, and its analogues. The methodologies and findings presented herein provide a valuable framework for the study of this important class of heterocyclic compounds.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of natural and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The conjugation of a thiazole moiety with other heterocyclic systems, such as thiophene, can lead to novel molecular architectures with enhanced pharmacological profiles. This technical guide provides a detailed overview of the synthesis and biological evaluation of derivatives of this compound, with a specific focus on their potential as anti-inflammatory and analgesic agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2]

Multi-Step Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

A multi-step synthetic approach is employed to generate derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[1][3] The general workflow is outlined below.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) To a solution of 1-(4-chlorothiophen-2-yl)ethan-1-one (1 equivalent) in diethyl ether (1.0 M) at room temperature, bromine (Br₂) is added dropwise. The reaction mixture is stirred for 2 hours to yield the brominated product.[1]

Step 2: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3) The brominated product from Step 1 (1 equivalent) is treated with thiourea (1.2 equivalents) and heated at 80°C for 5 hours.[1]

Step 3: Synthesis of Intermediate (4) 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1 equivalent) is treated with N-bromosuccinimide (NBS) (1.0 equivalent) at a low temperature (0°C). This is followed by the addition of primary or secondary amines (1.5 equivalents) to obtain the intermediate product through nucleophilic reaction.[1]

Step 4: Synthesis of Target Compounds (5a-5g) The intermediate from Step 3 is treated with potassium carbonate (0.5 equivalents) in the presence of dimethylformamide (1.0 M) and heated at 70°C to yield the final thiazole derivatives. The combined yields for these synthetic steps are reported to be in the range of 45%–59%.[1]

In Vitro Biological Evaluation: COX/LOX Inhibition

The synthesized derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been evaluated for their anti-inflammatory potential by assessing their ability to inhibit COX-1, COX-2, and 5-LOX enzymes.[1]

Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (SI) for COX-2 |

| 5b | - | - | - | 42 |

| 5d | - | 0.83 | 23.08 | 112 |

| 5e | - | 0.76 | 38.46 | 124 |

| Aspirin (Standard) | 15.32 | - | - | - |

| Celecoxib (Standard) | - | 0.05 | - | - |

| Zileuton (Standard) | - | - | 11.00 | - |

| Note: Specific IC50 values for COX-1 for all compounds were not detailed in the source material, but the compounds were generally found to be less potent against COX-1.[1] |

Experimental Protocols

COX-1 and COX-2 Inhibition Assays: The anti-cyclooxygenase activities are typically assessed using modified protocols of established experiments. The percentage of enzyme inhibition is calculated, and the IC50 values are determined.[4]

5-LOX Inhibition Assay: The lipoxygenase inhibition is determined by monitoring the formation of the product from a suitable substrate, such as linoleic acid. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.[4]

In Vivo Biological Evaluation: Analgesic and Anti-inflammatory Activity

Selected potent compounds from the in vitro assays were further evaluated for their in vivo analgesic and anti-inflammatory activities in animal models.[1]

Data Presentation

| Compound | Dose (mg/kg) | Analgesic Activity (Hot Plate Test) | Anti-inflammatory Activity (Carrageenan-induced Paw Edema) |

| 5d | 5, 10, 20 | Significant anti-nociceptive effect | Significant inhibition of paw edema (e.g., at 20 mg/kg, 61.64 ± 1.10% inhibition after 5 hours) |

| 5e | 5, 10, 20 | Significant anti-nociceptive effect | Significant inhibition of paw edema |

| Note: The data indicates a dose-dependent effect for both analgesic and anti-inflammatory activities.[1] |

Experimental Protocols

Hot Plate Method for Analgesia: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.[2]

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. Edema is induced in the paw of an animal by injecting carrageenan, and the anti-inflammatory effect of a compound is determined by its ability to reduce the swelling.[1]

Mechanism of Action: COX/LOX Pathway Inhibition

The anti-inflammatory and analgesic effects of these this compound derivatives are attributed to their ability to inhibit the COX and LOX enzymes, which are key players in the inflammatory cascade.[1][2]

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the study of its derivatives has provided significant insights into the therapeutic potential of this chemical scaffold. The synthetic pathways are well-established, and the biological data strongly support the role of these compounds as potent and selective inhibitors of the COX-2 and 5-LOX enzymes. These findings underscore the importance of the this compound core in the design and development of novel anti-inflammatory and analgesic drugs. Future work, including the successful crystallization and X-ray diffraction analysis of the parent compound and its active derivatives, will be crucial for understanding the structure-activity relationships at a molecular level and for guiding further optimization of this promising class of compounds.

References

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of 2-amino-4-(thiophen-2-yl)thiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific derivative, 2-amino-4-(thiophen-2-yl)thiazole, providing a detailed overview of its physicochemical properties, a robust experimental protocol for its synthesis, and a discussion of its potential biological significance. The strategic incorporation of the thiophene ring is of particular interest, as this bioisostere of the phenyl ring can modulate physicochemical properties and enhance biological activity.

Physicochemical Data

| Property | Estimated Value | Notes |

| Molecular Formula | C₇H₆N₂S₂ | - |

| Molecular Weight | 182.27 g/mol | - |

| Melting Point (°C) | 125 - 135 | Estimated based on the melting point of its regioisomer, 4-(thiophen-3-yl)thiazol-2-amine (127–129 °C). |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the heterocyclic nature and potential for hydrogen bonding. |

| pKa | 4.5 - 5.5 | The 2-amino group on the thiazole ring is expected to be basic. |

| LogP | 1.5 - 2.5 | The combination of the polar 2-aminothiazole and the nonpolar thiophene ring suggests moderate lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Typical for small organic molecules with both polar and nonpolar functionalities. |

Experimental Protocols

The synthesis of 2-amino-4-(thiophen-2-yl)thiazole is most effectively achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Synthesis of 2-amino-4-(thiophen-2-yl)thiazole

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazole derivatives.

Materials:

-

2-Bromo-1-(thiophen-2-yl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for 2-amino-4-(thiophen-2-yl)thiazole.

Caption: Logical workflow for the Hantzsch synthesis of 2-amino-4-(thiophen-2-yl)thiazole.

Potential Biological Significance and Signaling Pathways

While specific biological data for 2-amino-4-(thiophen-2-yl)thiazole is limited, the broader class of 2-aminothiazoles has been extensively studied, revealing a multitude of biological activities. These compounds are known to interact with various biological targets, leading to their therapeutic effects.

One notable target for 2-amino-4-aryl thiazole derivatives is the 5-lipoxygenase (5-LOX) enzyme .[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various inflammatory diseases such as asthma. Inhibition of 5-LOX can therefore lead to anti-inflammatory effects. The proposed mechanism of action for some 2-aminothiazole derivatives is competitive inhibition of the 5-LOX enzyme.[1]

The following diagram illustrates the potential involvement of 2-amino-4-(thiophen-2-yl)thiazole in the 5-LOX signaling pathway.

Caption: Potential inhibitory action on the 5-Lipoxygenase (5-LOX) signaling pathway.

Conclusion

2-amino-4-(thiophen-2-yl)thiazole represents a molecule of significant interest for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties are yet to be fully elucidated, its structural similarity to other biologically active 2-aminothiazoles provides a strong rationale for its synthesis and biological evaluation. The provided experimental protocol offers a reliable method for its preparation, and the potential for this compound to modulate inflammatory pathways, such as the 5-LOX cascade, warrants further exploration. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising heterocyclic compound.

References

A Technical Guide to the Synthesis of 2-Aminothiophene Derivatives: Addressing the Hantzsch Synthesis Misnomer and Detailing the Gewald Reaction

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a cornerstone reaction in heterocyclic chemistry for the synthesis of highly functionalized thiophene derivatives. While the user's query specified the "Hantzsch thiazole synthesis for thiophene derivatives," it is important to clarify a common point of confusion. The Hantzsch synthesis is a classical method for the preparation of thiazoles and pyridines. The direct synthesis of a thiophene ring via a Hantzsch-type reaction is not a standard or widely recognized transformation.

The premier and most versatile method for synthesizing 2-aminothiophenes, a critical class of thiophene derivatives, is the Gewald reaction . This guide will focus on the core principles, mechanism, and practical application of the Gewald reaction, providing the detailed information required by researchers in drug discovery and materials science.

The Gewald 2-Aminothiophene Synthesis: An Overview

First reported by Karl Gewald in 1961, the Gewald reaction is a one-pot, multi-component reaction that produces polysubstituted 2-aminothiophenes.[1][2] The reaction's enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the mild reaction conditions typically employed.[1][3]

The classic Gewald reaction involves the condensation of three key components:

-

An aldehyde or ketone .

-

An α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate, or benzoylacetonitrile).[4]

-

Elemental sulfur .[5]

The reaction is typically carried out in the presence of a basic catalyst, such as an amine (e.g., morpholine, piperidine, or triethylamine), in a suitable solvent like ethanol or dimethylformamide (DMF).[6][7]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-studied, sequential process. While the exact sequence can vary with reaction conditions, the generally accepted pathway involves three main stages.[7][8]

-

Knoevenagel-Cope Condensation : The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. This step forms an α,β-unsaturated nitrile intermediate.[6][9]

-

Sulfur Addition : The elemental sulfur (typically S₈) is attacked by the enolate of the Knoevenagel adduct. This forms a thiolate intermediate, which is believed to exist in a complex equilibrium with various polysulfide species.[6][9][10]

-

Cyclization and Tautomerization : The thiolate intermediate undergoes an intramolecular cyclization by attacking the cyano group. Subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[8][9]

The overall thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[10]

Experimental Protocols and Data

The versatility of the Gewald reaction allows for a wide range of substrates to be used, leading to a diverse library of thiophene derivatives. Recent advancements have focused on developing more environmentally friendly protocols, including the use of green catalysts, microwave assistance, and solvent-free conditions.[11][12]

General Experimental Protocol (Catalyzed by L-Proline)

A representative modern protocol for the Gewald synthesis is the L-proline-catalyzed one-pot procedure, which is noted for its mild conditions and high yields.[13]

-

Reaction Setup : To a round-bottom flask, add the ketone (1.0 mmol), the activated nitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol, 10 mol%).

-

Solvent Addition : Add DMF (3 mL) as the solvent.

-

Reaction Execution : Stir the mixture at 60°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Upon completion, pour the reaction mixture into ice-water.

-

Isolation : Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.

Substrate Scope and Yields

The following table summarizes representative yields for the Gewald reaction using various ketones and activated nitriles, often catalyzed by L-proline or piperidinium borate under optimized conditions.[4][13]

| Carbonyl Compound | Activated Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) |

| Cyclohexanone | Malononitrile | L-Proline (10) | DMF | 60 | 1.5 h | 84 |

| Cyclohexanone | Ethyl Cyanoacetate | L-Proline (10) | DMF | 60 | 2.0 h | 75 |

| Cyclopentanone | Malononitrile | L-Proline (10) | DMF | 60 | 1.5 h | 82 |

| Acetone | Malononitrile | Pip Borate (20) | Ethanol | 100 | 25 min | 96 |

| 4-Methylcyclohexanone | Malononitrile | L-Proline (10) | DMF | 60 | 2.0 h | 85 |

| 4-Chlorobenzaldehyde | Malononitrile | ZnO (5) | None | 100 | 6 h | ~70 |

| Propiophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | - | ~60-70 |

Yields are for isolated products and may vary based on specific reaction scale and purification methods.

Scope and Limitations

The Gewald reaction is broadly applicable but does have some limitations:

-

Carbonyl Component : Cyclic ketones generally provide better yields than acyclic or sterically hindered ketones.[13] Aldehydes are also effective substrates.

-

Nitrile Component : Malononitrile is typically more reactive than cyanoacetates.[13]

-

Reaction Conditions : While many protocols exist, optimizing the base, solvent, and temperature is crucial for achieving high yields, especially with less reactive substrates.[4]

-

Side Reactions : In some cases, particularly with acyclic ketones, the formation of byproducts can complicate purification.

Applications in Drug Development and Materials Science

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer

-

Antimicrobial and Antifungal [8]

-

Anti-inflammatory (e.g., Tinoridine) [4]

-

Kinase Inhibitors [5]

-

Adenosine A1 Receptor Modulators [4]

Furthermore, the thiophene ring's electronic properties make these compounds valuable as building blocks for organic electronic materials, such as dyes and conducting polymers.[11]

Conclusion

While the term "Hantzsch synthesis of thiophenes" is a misnomer, the Gewald reaction provides a powerful and highly adaptable platform for the synthesis of 2-aminothiophene derivatives. Its operational simplicity, broad substrate scope, and the significant biological and material applications of its products ensure its continued relevance in modern organic synthesis. For researchers and drug development professionals, mastering the nuances of the Gewald reaction is essential for accessing this critical class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. d-nb.info [d-nb.info]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

A Technical Guide to the Synthetic Routes for 2-Aminothiazole Scaffolds

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Its prevalence in both natural products and synthetic drugs has spurred the development of diverse and efficient synthetic methodologies for its construction and derivatization. This technical guide provides an in-depth review of the principal synthetic routes to 2-aminothiazole derivatives, offering detailed experimental protocols, comparative data, and logical workflows to aid researchers and drug development professionals in this field.

Core Synthetic Strategies

The synthesis of the 2-aminothiazole ring system is dominated by the seminal Hantzsch thiazole synthesis and its numerous modern variations. These methods generally involve the cyclocondensation of a C-C-S component (a thioamide or thiourea) with a C-C-X component (typically an α-halocarbonyl compound). Contemporary approaches have focused on improving efficiency, safety, and environmental impact through one-pot procedures and the use of alternative energy sources.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most widely used methods for constructing the 2-aminothiazole core.[3][4] The reaction involves the condensation of an α-haloketone with a thiourea derivative.[5][6][7] The versatility of this method allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted starting materials.

One-Pot Syntheses

To improve reaction efficiency, minimize waste, and avoid the handling of lachrymatory α-haloketones, several one-pot procedures have been developed.[8] These methods often generate the α-haloketone in situ from a ketone followed by immediate reaction with thiourea. Common halogenating agents used in these procedures include N-bromosuccinimide (NBS), copper(II) bromide, or iodine.[3][8][9]

Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, green chemistry principles have been applied to the synthesis of 2-aminothiazoles to reduce reaction times, energy consumption, and the use of hazardous solvents.[10] Microwave-assisted synthesis has emerged as a powerful technique, often leading to dramatic reductions in reaction times from hours to minutes and improvements in yields.[11][12][13] Similarly, ultrasound-assisted synthesis provides an efficient, eco-friendly alternative, promoting reactions through acoustic cavitation.[14][15][16][17]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for various synthetic routes to 2-aminothiazole scaffolds, allowing for easy comparison of their efficiencies.

Table 1: Hantzsch and One-Pot Synthesis of 2-Aminothiazole Derivatives

| Entry | Starting Ketone | Halogen Source | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| 1 | Acetophenone | 2-Bromoacetophenone | - | Methanol | 30 min | 100 | High | [5] |

| 2 | 4-Methoxyacetophenone | Cu(II) Bromide | - | Chloroform/Ethyl Acetate | 12 h | Reflux | 90 | [3] |

| 3 | 4-Fluoroacetophenone | Cu(II) Bromide | - | Chloroform/Ethyl Acetate | 12 h | Reflux | 85 | [3] |

| 4 | 4-Bromophenacyl bromide | N-Bromosuccinimide | Lactic Acid | Lactic Acid | 10-15 min | 90-100 | 96 | [9] |

| 5 | Acetophenone | NBS | p-TSA | Methanol | 5-7 h | Reflux | Good | [8] |

| 6 | Various Ketones | Iodine/DMSO | - | - | - | - | Moderate-Good | |

| 7 | Acetophenone | Trichloroisocyanuric Acid (TCCA) | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | - | 80 | High |

Table 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Entry | Starting Ketone | Reagents | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Substituted Ketone | Thiourea, Iodine | 170 | 5-15 | Good | [12] |

| 2 | Acetophenone | Thiourea, Iodine | - | - | Good to Excellent | |

| 3 | Various | - | - | 1-5 | - | [13] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]

-

Reagents and Setup:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

-

Reaction:

-

Heat the mixture with stirring on a hot plate set to 100°C.

-

Stir for 30 minutes.

-

-

Work-up and Isolation:

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.

-

Filter the mixture through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

-

Protocol 2: One-Pot Synthesis using Copper(II) Bromide[3]

-

Reagents and Setup:

-

To a solution of the aromatic methyl ketone (1.0 mmol) in a 1:1 mixture of chloroform and ethyl acetate (10 mL), add copper(II) bromide (2.0 mmol).

-

-

Reaction:

-

Reflux the mixture with stirring. Monitor the reaction by TLC until the starting ketone is consumed.

-

Add thiourea (1.2 mmol) to the reaction mixture.

-

Continue to reflux for the specified time (e.g., 12 hours).

-

-

Work-up and Isolation:

-

After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

-

Protocol 3: Microwave-Assisted Synthesis[12]

-

Reagents and Setup:

-

In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

-

-

Reaction:

-

Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

-

Monitor the reaction completion by TLC.

-

-

Work-up and Isolation:

-

After cooling, pour the reaction mixture onto ice.

-

Filter the resulting precipitate and dry it.

-

Recrystallize the product from ethanol.

-

Advanced Synthetic Strategies and Functionalization

For the synthesis of more complex, biologically active molecules, the 2-aminothiazole core often requires further functionalization, particularly at the 2-amino group. This typically involves acylation or sulfonylation. The nucleophilicity of the exocyclic amino group allows for reaction with acyl chlorides, carboxylic acids (using coupling agents), or sulfonyl chlorides.[3][11]

However, in multi-step syntheses or with complex substrates, direct functionalization can be challenging. In such cases, the strategic use of protecting groups on the 2-amino function may be necessary. The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are common choices for amine protection.[2][4][13] The decision to use a protecting group depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

References

- 1. 189512-01-4 Cas No. | Ethyl 2-amino-1,3-thiazole-4-carboxylate, 2-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Fmoc-amino)thiazole [oakwoodchemical.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Tautomerism of 4-(Thiophen-2-yl)thiazol-2-amine

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its biological activity is intrinsically linked to its structure, including the potential for tautomerism. This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-(Thiophen-2-yl)thiazol-2-amine, a compound of interest in drug discovery. While direct experimental studies on this specific molecule are not extensively published, this paper consolidates data from closely related analogs, computational studies, and established spectroscopic principles to predict and understand its tautomeric behavior. The evidence strongly indicates a pronounced preference for the aromatic amino tautomer over the imino form in various conditions, a critical consideration for molecular modeling, structure-activity relationship (SAR) studies, and drug design.

Introduction: The Significance of 2-Aminothiazole Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] For 2-aminothiazole derivatives, the principal equilibrium exists between the amino and imino forms (Figure 1). The position of this equilibrium can significantly impact a molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[4][5] Understanding the predominant tautomeric form of an active pharmaceutical ingredient (API) is therefore a fundamental requirement in drug development. This guide focuses on this compound, extrapolating from robust data on analogous structures to provide a detailed overview of its likely tautomeric landscape.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen atom. This results in two primary forms: the aromatic amino tautomer and the non-aromatic imino tautomer.

Figure 1: Prototropic tautomerism in this compound.

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stability of tautomers.

Relative Stabilities

Studies on a range of 2-aminothiazole and related heterocyclic systems consistently show that the amino tautomer is significantly more stable than the imino form.[6][7] This preference is largely attributed to the aromatic stabilization of the thiazole ring in the amino form, which is disrupted in the imino tautomer.[6] DFT calculations on 2-amino-4-methylthiazole and 2-amino-1,3,4-thiadiazole have quantified this energy difference, confirming the dominance of the amino species.[6][8]

Solvent Effects

The polarity of the solvent can influence tautomeric equilibria.[9][10] While polar solvents might be expected to stabilize the more polar imino tautomer to some extent, computational studies using the Polarizable Continuum Model (PCM) on related 2-aminothiadiazoles show that the solvent effect is not substantial enough to alter the fundamental preference for the amino form.[8] The total energy of all tautomers decreases in polar solvents compared to the gas phase, but the amino form remains the global minimum.[8]

Table 1: Summary of Computational Data for Analogous 2-Aminothiazole Systems

| Compound | Method | Basis Set | Environment | Most Stable Tautomer | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-methylthiazole | DFT (B3LYP) | 6-311++G(3df,3pd) | Gas Phase | Amino (AMT1) | > 50 (vs. other tautomers) | [6][7] |

| 2-Amino-1,3,4-thiadiazole | DFT (B3LYP) | 6-311++G(d,p) | Gas, THF, DMSO, Water | Amino (ATD) | Consistently most stable | [8] |

| Substituted Aminopurines | PCM | Various | Gas, Solvents | Amino (9H) | Varies with substituent/solvent |[11] |

Experimental Protocols and Spectroscopic Characterization

The existence and relative populations of tautomers are determined experimentally using spectroscopic methods. The following protocols are standard for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most definitive methods for tautomer identification.

-

Experimental Protocol: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Analysis: The amino form exhibits a characteristic broad singlet for the two equivalent -NH₂ protons, typically in the range of δ 7.1-7.2 ppm in DMSO-d₆ for related structures.[12] The imino tautomer would instead show a single proton signal for the =N-H group at a different chemical shift, and the adjacent C-H protons would have different coupling patterns. The absence of the imino proton signal and the presence of the -NH₂ signal is strong evidence for the amino form's dominance.

-

¹³C NMR Analysis: The chemical shift of the C2 carbon (the carbon bearing the amino/imino group) is highly sensitive to the tautomeric state. The C2 carbon in the amino form is typically found further downfield compared to the corresponding carbon in the imino tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, which differ between tautomers.

-

Experimental Protocol: An IR spectrum is recorded using either a KBr pellet (for solid-state analysis) or a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell. A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Analysis: The key differentiating vibrations are the N-H stretches and the C=N/C-N stretches.

-

Amino Tautomer: Shows two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region and a characteristic δ(NH₂) scissoring mode around 1600-1640 cm⁻¹.[6][7]

-

Imino Tautomer: Would show a single =N-H stretching band and a prominent C=N exocyclic double bond stretch at a higher frequency than the endocyclic C=N stretch of the amino form.

-

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the λmax, differ due to the distinct chromophoric systems of the tautomers.

-

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The absorption spectrum is recorded over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Spectral Analysis: The aromatic amino tautomer typically displays absorption bands characteristic of extended π-conjugation. For instance, 2-amino-4-phenylthiazole shows maxima around 229 nm and 283 nm.[13] The imino form, with its cross-conjugated and non-aromatic system, would be expected to have a significantly different absorption profile. Studies on related compounds have used UV-Vis spectroscopy to confirm the predominance of the amino tautomer in solution.[5]

Table 2: Summary of Expected Spectroscopic Data for Tautomers

| Spectroscopic Method | Amino Tautomer Feature | Imino Tautomer Feature |

|---|---|---|

| ¹H NMR | Broad singlet for -NH₂ (2H) | Singlet for =N-H (1H) |

| IR Spectroscopy | Two N-H stretches (~3300-3500 cm⁻¹) | One =N-H stretch |

| δ(NH₂) scissoring (~1600-1640 cm⁻¹) | Prominent exocyclic C=N stretch |

| UV-Vis Spectroscopy | Absorption consistent with aromatic system | Different λmax due to non-aromatic system |

Figure 2: Experimental and computational workflow for tautomer analysis.

Synthesis of this compound

The title compound is readily prepared via the well-established Hantzsch thiazole synthesis. This method provides a reliable route to obtain the material for analytical studies.

-

Reaction Protocol: The synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound, typically thiourea.[14] For the target molecule, 2-bromo-1-(thiophen-2-yl)ethanone is reacted with thiourea in a suitable solvent like ethanol, often under reflux conditions. The resulting hydrobromide salt is then neutralized with a base (e.g., sodium bicarbonate) to yield the free amine.

Figure 3: Hantzsch synthesis of the title compound.

Conclusion and Implications for Drug Development

Based on overwhelming evidence from computational and spectroscopic studies of analogous 2-aminothiazole systems, it can be concluded with high confidence that This compound exists predominantly in the aromatic amino tautomeric form . This has several key implications for researchers:

-

Molecular Modeling: In silico studies, such as molecular docking and pharmacophore modeling, should exclusively use the amino tautomer to obtain biologically relevant and predictive results.

-

SAR Analysis: When analyzing structure-activity relationships, the molecule should be considered an aromatic system with an exocyclic amino group capable of acting as a hydrogen bond donor.

-

Physicochemical Profiling: Properties like pKa and logP should be measured and interpreted based on the structure of the amino tautomer.

This guide establishes a solid, evidence-based framework for understanding the structural properties of this compound, providing critical knowledge for its rational development as a potential therapeutic agent.

References

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sid.ir [sid.ir]

- 9. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

Initial Cytotoxicity Screening of 4-(Thiophen-2-yl)thiazol-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 4-(Thiophen-2-yl)thiazol-2-amine and its derivatives. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this heterocyclic compound as a basis for novel therapeutic agents. It consolidates key findings on its effects on various cancer cell lines, details the experimental methodologies used for these assessments, and visualizes the associated cellular processes.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and approved drugs.[1] The scaffold, often considered a bioisostere of an amide, is a key component in compounds developed for a range of therapeutic areas, including oncology.[2] The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activities, including anti-inflammatory and anticancer properties.[3] This guide focuses on the foundational step in the preclinical evaluation of this compound and its analogues: the initial assessment of cytotoxicity against cancer cell lines.

Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The data summarized below is derived from various in vitro studies.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Thiazole-amino acid hybrid 5a | A549 (Lung) | MTT | 8.02 | [2] |

| Thiazole-amino acid hybrid 5a | HeLa (Cervical) | MTT | 6.51 | [2] |

| Thiazole-amino acid hybrid 5a | MCF-7 (Breast) | MTT | 6.84 | [2] |

| Thiazole-valine hybrid 5f | A549 (Lung) | MTT | Not specified, but noted as better than 5-FU | [2] |

| Thiazole-valine hybrid 5f | HeLa (Cervical) | MTT | Not specified, but noted as better than 5-FU | [2] |

| Thiazole-valine hybrid 5f | MCF-7 (Breast) | MTT | Not specified, but noted as better than 5-FU | [2] |

| Thiazole-valine hybrid 5o | A549 (Lung) | MTT | Not specified, but noted as better than 5-FU | [2] |

| Thiazole-valine hybrid 5o | HeLa (Cervical) | MTT | Not specified, but noted as better than 5-FU | [2] |

| Thiazole-valine hybrid 5o | MCF-7 (Breast) | MTT | Not specified, but noted as better than 5-FU | [2] |

| Thiazole derivative 4c | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [4] |

| Thiazole derivative 4c | HepG2 (Liver) | MTT | 7.26 ± 0.44 | [4] |

| 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′) | HCT-116 (Colorectal) | Not specified | 1.6 ± 0.2 | [5] |

| 2-aminothiazoles 3a-k (parent structures) | A549, HeLa, MCF-7 | Not specified | Weak or no cytotoxicity | [2] |

Note: The parent 2-aminothiazole structures, including this compound, generally show weak cytotoxicity, highlighting the importance of derivatization to enhance anticancer activity.[2]

Experimental Protocols

The following sections detail the methodologies employed in the cytotoxic evaluation of this compound derivatives.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical), are commonly used.[2][4] Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7]

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[6]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations (e.g., 0.1 to 100 µM) in fresh culture medium. The cells are then treated with these concentrations and incubated for a specified period, typically 24, 48, or 72 hours.[6]

-

MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

-

Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanisms of Action

Initial studies suggest that the cytotoxic effects of thiazole derivatives are often linked to the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.

Apoptosis Induction

Several thiazole derivatives have been shown to induce apoptosis in cancer cells.[6][9] This is a critical mechanism for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.

Key events in apoptosis induction include:

-

Caspase Activation: Compounds can trigger the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[8][9]

-

Bcl-2 Family Modulation: A shift in the balance between pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins is often observed.[9]

-

Cell Cycle Arrest: Compounds may cause cells to arrest at specific phases of the cell cycle, such as G2/M, preventing them from proliferating.[9]

Caption: Generalized signaling pathways for apoptosis induction.

Conclusion

The initial screening of this compound and its derivatives demonstrates that while the parent compound exhibits limited cytotoxic activity, its analogues can be potent anticancer agents against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis. These findings underscore the value of the this compound scaffold as a promising starting point for the development of novel oncology therapeutics. Further investigation, including structure-activity relationship (SAR) studies and in vivo efficacy models, is warranted to optimize the therapeutic potential of this chemical series.

References

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 28989-50-6 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Stability and Degradation Profile of 4-(Thiophen-2-yl)thiazol-2-amine: A Technical Guide

Introduction

4-(Thiophen-2-yl)thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active molecules.[1] Understanding the intrinsic stability of this compound is a critical aspect of drug development, influencing formulation, storage, and regulatory approval. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

This guide provides a comprehensive overview of the recommended experimental protocols for assessing the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[4][5] It also outlines potential degradation pathways based on the known reactivity of the constituent thiophene and 2-aminothiazole ring systems.

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from established methods for the forced degradation of thiazole derivatives and serve as a robust starting point for the investigation of this compound.[4][6]

2.1. Materials and Reagents

-

Test Substance: this compound (purity ≥98%)

-

Reagents:

-

Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

-

Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

-

Hydrogen Peroxide (H₂O₂), 3% and 30% solutions

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

-

Instrumentation:

2.2. Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for the subsequent stress studies.

2.3. Stress Conditions

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[5] The conditions below may need to be adjusted based on the observed stability of the compound.

2.3.1. Hydrolytic Degradation

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. The mixture is typically refluxed at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). Samples should be withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent amount of 0.1 N NaOH before analysis.[4]

-

Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. The procedure is similar to acidic hydrolysis, with refluxing at a controlled temperature and subsequent neutralization with 0.1 N HCl before analysis.[1][4]

-

Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water. The mixture is refluxed under the same conditions as acidic and basic hydrolysis.[4]

2.3.2. Oxidative Degradation

To the stock solution, add a solution of hydrogen peroxide (e.g., 3%). The mixture should be kept at room temperature, protected from light, for a defined period (e.g., 24 hours). Samples are then diluted with the mobile phase for HPLC analysis.[4] If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or elevated temperature may be employed.

2.3.3. Photolytic Degradation

A solution of the test substance is exposed to a light source in a photostability chamber. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[4] A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.

2.3.4. Thermal Degradation

A solid sample of this compound is placed in a forced-air oven at an elevated temperature (e.g., 70-105°C) for a specified duration (e.g., 24-48 hours).[4] After exposure, a solution of the sample is prepared in the mobile phase for analysis.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, the following table summarizes typical stress conditions used in forced degradation studies for analogous thiazole derivatives, which can be used as a starting point for experimental design.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 N HCl | 80°C (reflux) | 24 hours |

| Basic Hydrolysis | 0.1 N NaOH | 80°C (reflux) | 24 hours |

| Neutral Hydrolysis | Water | 80°C (reflux) | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Photolytic | ICH Q1B compliant | Ambient | N/A |

| Thermal (Solid) | Oven | 105°C | 48 hours |

Potential Degradation Pathways

The degradation of this compound will likely involve modifications to the 2-aminothiazole and thiophene rings.

-

Hydrolysis: The 2-aminothiazole ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to ring opening.

-

Oxidation: The sulfur atom in the thiophene ring is a likely site for oxidation, which can lead to the formation of sulfoxides and sulfones.[7][8][9] The electron-rich thiophene ring can also undergo oxidative degradation.[9]

-

Photodegradation: Thiazole-containing compounds with aryl substituents can undergo photo-oxygenation, potentially leading to complex rearrangements and ring cleavage.[10]

Mandatory Visualizations

Caption: Experimental workflow for forced degradation studies.

Caption: Postulated oxidative degradation pathway.

Conclusion

While specific stability data for this compound is not currently available, this technical guide provides a comprehensive framework for its stability assessment based on established methodologies for related compounds. The outlined forced degradation protocols for hydrolysis, oxidation, photolysis, and thermal stress will enable the identification of potential degradation products and the elucidation of degradation pathways. This information is paramount for the development of a stable formulation and a validated stability-indicating analytical method, which are essential for the progression of any new chemical entity in the drug development pipeline. Further experimental work is required to determine the precise degradation profile of this specific molecule.

References

- 1. scielo.br [scielo.br]

- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1] The thiazole ring is a key feature in several approved drugs and is extensively explored in medicinal chemistry for its diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2] This document provides a detailed protocol for the multi-step synthesis of 4-(thiophen-2-yl)thiazol-2-amine, a versatile intermediate for the development of novel therapeutic agents. The synthetic route is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring from an α-haloketone and a thioamide.[3]

Synthesis Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the α-bromination of 2-acetylthiophene to yield the key intermediate, 2-bromo-1-(thiophen-2-yl)ethan-1-one. The subsequent step is the Hantzsch cyclocondensation of this α-haloketone with thiourea to form the desired 2-aminothiazole derivative.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

This protocol describes the α-bromination of 2-acetylthiophene.

Materials:

-

2-Acetylthiophene

-

Bromine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution of 2-acetylthiophene.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to obtain 2-bromo-1-(thiophen-2-yl)ethan-1-one.[4]

Step 2: Synthesis of this compound

This protocol details the Hantzsch thiazole synthesis to form the final product.

Materials:

-

2-Bromo-1-(thiophen-2-yl)ethan-1-one (from Step 1)

-

Thiourea

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring bar

-

Heating mantle or oil bath

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) in ethanol.

-

Add thiourea (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 30 minutes.[5]

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and allow it to air dry.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Bromination | 2-Acetylthiophene, Bromine | Dichloromethane | 0 °C to RT | 1 hour | ~80%[4] |

| 2 | Hantzsch Cyclization | 2-Bromo-1-(thiophen-2-yl)ethan-1-one, Thiourea | Ethanol | Reflux | 30 mins | Good to Excellent |

Visualization of Experimental Workflow

Caption: Detailed workflow for the two-step synthesis.

Application in Derivative Synthesis

The primary amine group at the 2-position of the thiazole ring is a versatile handle for further chemical modifications. This allows for the creation of a library of N-substituted derivatives, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

Caption: General scheme for derivatization of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. The Hantzsch thiazole synthesis is an efficient method for the preparation of this valuable building block. The synthesized compound and its subsequent derivatives are of significant interest for screening for various biological activities, contributing to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 4. echemi.com [echemi.com]

- 5. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(Thiophen-2-yl)thiazol-2-amine Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-(thiophen-2-yl)thiazol-2-amine is a noted scaffold in medicinal chemistry, current research literature does not extensively detail its specific activity as a kinase inhibitor. However, significant research has been conducted on its chlorinated derivative, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, and its subsequent derivatives as potent inhibitors of enzymes central to the inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.

This document provides detailed application notes and protocols for the evaluation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as anti-inflammatory agents. The methodologies described herein are standard for the in vitro and in vivo characterization of COX/LOX inhibitors and can be adapted for the study of other related compounds.

Data Presentation: In Vitro Enzyme Inhibition

The inhibitory potency of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives against COX-1, COX-2, and 5-LOX has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized below for comparison.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (SI) for COX-2 |

| 5b | 39.64 | 0.76 | - | 42 |

| 5d | - | - | 23.08 | 112 |

| 5e | - | - | 38.46 | 124 |

| 5f | 34.09 | - | - | - |

| 5g | 25.81 | - | - | - |

| Aspirin | 15.32 | - | - | - |

| Celecoxib | - | 0.05 | - | - |

| Zileuton | - | - | 11.00 | - |

Note: '-' indicates data not reported in the cited sources. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid cascade, highlighting the roles of COX and 5-LOX, and a general workflow for the evaluation of enzyme inhibitors.

Caption: Arachidonic acid cascade and points of inhibition.

Caption: Workflow for inhibitor evaluation.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

-

Test compounds and reference inhibitors (e.g., Aspirin, Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.

-

Assay Plate Setup:

-

Blank wells: Add 10 µL of assay buffer, 10 µL of heme, and 150 µL of assay buffer.

-

100% Activity wells (Control): Add 10 µL of enzyme (COX-1 or COX-2), 10 µL of heme, and 150 µL of assay buffer.

-

Inhibitor wells: Add 10 µL of enzyme (COX-1 or COX-2), 10 µL of heme, 10 µL of test compound/reference inhibitor at various concentrations, and 140 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Color Development: Add 10 µL of TMPD solution to each well.

-

Measurement: Read the absorbance at 590 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-LOX Inhibition Assay

This protocol is based on a spectrophotometric method.

Materials:

-

5-Lipoxygenase (5-LOX) from potato tubers or recombinant source

-

Phosphate buffer (50 mM, pH 6.3)

-

Linoleic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Zileuton) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing 2.97 mL of phosphate buffer.

-

Enzyme and Inhibitor Incubation: Add a sufficient amount of 5-LOX enzyme solution and the test compound at various concentrations to the cuvette. Incubate at 25°C for 5 minutes.

-

Reaction Initiation: Add 5 µL of 80 mM linoleic acid to the cuvette to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes at 25°C. The formation of hydroperoxides from linoleic acid by 5-LOX results in an increase in absorbance at this wavelength.

-

Calculation: Calculate the rate of reaction for the control and for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to assess the anti-inflammatory activity of the compounds in vivo.

Animals:

-

Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each animal.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

In Vivo Hot Plate Test for Analgesia

This model is used to evaluate the central analgesic activity of the compounds.

Animals:

-

Wistar rats or Swiss albino mice.

Materials:

-